molecular formula C23H19N5O3 B2833191 [5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone CAS No. 551930-83-7

[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone

Cat. No. B2833191
M. Wt: 413.437
InChI Key: CMBNZIXSVQHNGH-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone is a useful research compound. Its molecular formula is C23H19N5O3 and its molecular weight is 413.437. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Derivatisation and Photophysical Characterization

The compound has been explored for its potential applications in the field of fluorescence derivatization and photophysical characterization. Derivatives of similar structural compounds have shown strong fluorescence, making them applicable as fluorescent derivatising reagents. These derivatives exhibit significant emission wavelengths, which are essential in biological assays due to their strong fluorescence in both ethanol and water at physiological pH, alongside good quantum yields (Frade et al., 2007).

Electrophilic Substitution and Proton Sponges

Research into electrophilic substitution reactions of compounds with similar structural features has led to the synthesis of push-pull proton sponges. These derivatives exhibit strong solvatochromism due to partial deprotonation, making them interesting subjects for further study in the context of push-pull chromophores and their potential applications in organic electronics (Mekh et al., 2010).

Organic Light Emitting Diodes (OLEDs)

Compounds structurally related to the query have been synthesized and characterized for their application in OLEDs. For example, organotin compounds derived from Schiff bases demonstrate intrinsic electroluminescence properties, showing potential for use in OLED technology. The photophysical properties of these compounds have been thoroughly investigated, showing quantum yields around 4% with lifetimes in the 10^-10^-10^-11 s range. These findings suggest potential applications in developing more efficient OLED materials (García-López et al., 2014).

Novel Fluorophores for Blue Emission

Synthesis and characterization of novel fluorophores based on triazolyl derivatives have been explored, showing absorption in the ultraviolet region and emission in the blue region. These compounds, along with their high thermal stabilities and solvatochromism data, present new avenues for research into blue-emitting fluorophores, which could be beneficial for applications in fluorescence imaging and sensing technologies (Padalkar et al., 2015).

properties

IUPAC Name

[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-26(2)14-13-21-22(23(29)18-8-7-16-5-3-4-6-17(16)15-18)24-25-27(21)19-9-11-20(12-10-19)28(30)31/h3-15H,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBNZIXSVQHNGH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone

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